Pyrimidine-2,4-dicarbonitrile

Synthetic Chemistry Medicinal Chemistry Physicochemical Properties

Pyrimidine-2,4-dicarbonitrile (CAS 75928-84-6) is a 2,4-disubstituted pyrimidine whose dual electron-withdrawing nitrile groups create a unique electron-deficient azadiene system—reactivity not replicated by 2,5- or 4,6-dicarbonitrile isomers. Essential for [4+2] Diels-Alder cycloadditions with yneamines to construct pyridine intermediates for streptonigrin analogs. Compact core (MW 130.11), LogP 0.22, and PSA 73.4Ų make it an ideal kinase inhibitor fragment for SAR exploration. Using generic dinitriles without verifying the 2,4-substitution pattern will compromise reaction yields and selectivity. Available in R&D and bulk quantities. Inquire today.

Molecular Formula C6H2N4
Molecular Weight 130.11 g/mol
CAS No. 75928-84-6
Cat. No. B1315289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-2,4-dicarbonitrile
CAS75928-84-6
Molecular FormulaC6H2N4
Molecular Weight130.11 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C#N)C#N
InChIInChI=1S/C6H2N4/c7-3-5-1-2-9-6(4-8)10-5/h1-2H
InChIKeyYFSLDGHGVUTAQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine-2,4-dicarbonitrile (CAS 75928-84-6): A Unique, Small-Molecule Scaffold with Dual Cyano Activation


Pyrimidine-2,4-dicarbonitrile (CAS 75928-84-6) is a heterocyclic building block featuring a pyrimidine core with cyano groups at the 2- and 4-positions. With a molecular formula of C6H2N4 and a low molecular weight of 130.11 g/mol, this compound is primarily valued for its synthetic utility as a versatile precursor in medicinal chemistry and materials science . Its structure, characterized by two strongly electron-withdrawing nitrile groups, imparts a unique reactivity profile compared to other pyrimidine derivatives, enabling specific transformations such as [4+2] cycloadditions [1].

Why Pyrimidine-2,4-dicarbonitrile Cannot Be Simply Replaced by Other Cyano-Heterocycles


Procurement based on a generic “pyrimidine” or “dinitrile” scaffold without precise substitution pattern verification is highly risky and can lead to experimental failure. The 2,4-disubstitution pattern in pyrimidine-2,4-dicarbonitrile creates a unique electronic environment that is not replicated by its isomers (e.g., 2,5- or 4,6-dicarbonitriles) or by other heterocyclic analogs like pyridine-2,4-dicarbonitrile . This specific arrangement directly dictates both its physical properties—such as the calculated LogP of 0.22 and the 4 hydrogen bond acceptors [1]—and its ability to participate in key synthetic transformations, like acting as an azadiene in Diels-Alder reactions [2]. Using a closely related, yet structurally distinct, analog would likely alter reaction yields, selectivity, and the physicochemical profile of the resulting final compound.

Quantitative Differentiation Evidence for Pyrimidine-2,4-dicarbonitrile vs. Closest Analogs


Precise 2,4-Substitution Pattern Dictates Physicochemical and Synthetic Properties Over Other Regioisomers

The 2,4-substitution pattern on the pyrimidine core is critical. While specific head-to-head experimental data for pyrimidine-2,4-dicarbonitrile against other regioisomers (e.g., 2,5- or 4,6-dicarbonitrile) is scarce, the theoretical and physicochemical properties demonstrate its uniqueness. The compound's structure—with two cyano groups at the 2- and 4-positions—results in a specific arrangement of hydrogen bond acceptors (4) and a calculated LogP of 0.21996 [1]. In contrast, an isomer like 5-methylpyrimidine-2,4-dicarbonitrile (CAS 75928-83-5) has a higher molecular weight (144.13 g/mol) and increased complexity [2]. This difference in substitution pattern is fundamental to its reactivity, as evidenced by its use in specific [4+2] cycloaddition reactions that require the azadiene character of the 2,4-dicyanopyrimidine system [3].

Synthetic Chemistry Medicinal Chemistry Physicochemical Properties

Synthetic Utility as an Azadiene in [4+2] Cycloadditions for Pyridine Construction

Pyrimidine-2,4-dicarbonitrile has been specifically employed as a reactive 1-azadiene in Diels-Alder-type cycloadditions with yneamines to construct densely functionalized pyridine rings, a transformation documented in the peer-reviewed literature [1]. While other dicyanopyrimidines may also participate, this study highlights the specific utility of the 2,4-dicyano derivative. The reported yield for the reaction of a dicyanopyrimidine with 2-(diethylamino)-1-phenylethyne is 20%, producing 2,6-Dicyano-3-(N,N-diethylamino)-4-phenylpyridine [2]. This demonstrates a concrete, though modest, synthetic application for accessing complex nitrogen heterocycles relevant to medicinal chemistry targets like the streptonigrin C-ring.

Organic Synthesis Heterocyclic Chemistry Methodology

Electronic Properties Inferred for Corrosion Inhibition and Sensor Design

The electronic structure of pyrimidine derivatives, characterized by frontier molecular orbital energies (HOMO-LUMO gap), is critical for applications like corrosion inhibition and chemical sensing. Density Functional Theory (DFT) studies on a series of pyrimidine derivatives, including those with cyano substituents, show that compounds with a smaller energy gap (ΔEgap) can act as more effective corrosion inhibitors by facilitating electron transfer to metal surfaces [1]. While specific data for pyrimidine-2,4-dicarbonitrile is not isolated, its structure—with two electron-withdrawing cyano groups—is predicted to modulate the HOMO-LUMO gap differently than analogs with electron-donating groups (e.g., methyl) or different substitution patterns . This class-level inference positions it as a candidate for further investigation in materials science applications, distinct from pyrimidines lacking strong electron-withdrawing groups.

Materials Science Corrosion Science Sensor Chemistry

Distinct Physicochemical Profile for Formulation and Handling

For scientists involved in compound procurement, storage, and formulation, the specific physicochemical properties of pyrimidine-2,4-dicarbonitrile matter. Vendor specifications indicate a minimum purity of 95%, with long-term storage recommended in a cool, dry place . Computed properties reveal a LogP of 0.21996 and a polar surface area (PSA) of 73.36 Ų, indicating moderate polarity and four hydrogen bond acceptors [1]. Compared to a more complex derivative like 5-methylpyrimidine-2,4-dicarbonitrile (MW 144.13, complexity 229), the parent compound is simpler (complexity 204) and smaller, which influences its solubility and handling [2]. These baseline metrics are essential for planning synthetic workflows, solubility screens, and analytical method development.

Pharmaceutical Formulation Analytical Chemistry Pre-formulation

Established Role as a Scaffold in Kinase-Focused Patent Literature

The pyrimidine-2,4-dicarbonitrile core is a recognized scaffold in the design of kinase inhibitors, as evidenced by its explicit mention and exemplification in patent literature. For instance, it is listed as a representative heterocyclic nitrile in patents concerning functionalized polymers and non-aqueous electrolytes for lithium secondary batteries [1][2]. More broadly, 2,4-disubstituted pyrimidines are a well-validated class of kinase inhibitor scaffolds [3]. While this does not represent a head-to-head biological comparison, it confirms that the 2,4-dicyanopyrimidine motif is of interest to drug developers, differentiating it from more obscure or less synthetically validated heterocycles. The compound's presence in a patent context signals its perceived value as a versatile starting material.

Drug Discovery Kinase Inhibitors Medicinal Chemistry

Validated Research and Industrial Applications for Pyrimidine-2,4-dicarbonitrile


Synthesis of Complex Pyridine Derivatives via [4+2] Cycloaddition

Based on documented synthetic methodology, Pyrimidine-2,4-dicarbonitrile is a suitable building block for constructing highly substituted pyridine rings through a Diels-Alder-type reaction with yneamines [1]. This application leverages the compound's unique reactivity as an azadiene, enabling the preparation of intermediates relevant to complex natural product synthesis (e.g., streptonigrin analogs) [2].

Precursor for Novel Polymeric and Electrolyte Materials

The compound's heterocyclic nitrile functionality is cited in patents for the preparation of functionalized polymers and as a component in non-aqueous electrolytes for lithium secondary batteries [1][2]. This industrial application scenario is supported by its inclusion in patent literature, highlighting its potential utility in materials science beyond traditional small-molecule medicinal chemistry.

Scaffold for Kinase Inhibitor and Medicinal Chemistry Programs

As a member of the 2,4-disubstituted pyrimidine class, pyrimidine-2,4-dicarbonitrile can serve as a core scaffold for the design and synthesis of novel kinase inhibitors [1]. Its compact size, dual cyano functional handles, and physicochemical profile (LogP 0.22, PSA 73.4 Ų) [2] make it an attractive starting point for lead generation and structure-activity relationship (SAR) exploration in drug discovery.

Model Compound for Computational Chemistry and Material Science

Given its defined structure and electronic properties, pyrimidine-2,4-dicarbonitrile can be used as a model system for Density Functional Theory (DFT) calculations to study the electronic effects of cyano substitution on a heteroaromatic ring [1]. This application scenario is relevant for researchers investigating structure-property relationships in materials like organic semiconductors, corrosion inhibitors, or sensors.

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